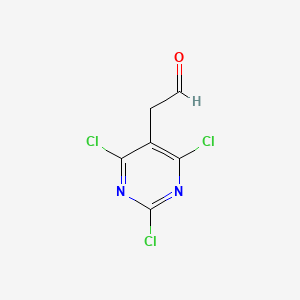![molecular formula C19H24ClN3O2S B2440018 1-[2-(4-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone CAS No. 898606-25-2](/img/structure/B2440018.png)
1-[2-(4-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(4-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Antibacterial Activity
Research has demonstrated the synthesis of novel compounds with potential antibacterial properties. For instance, novel pyrazole derivatives have been synthesized and shown to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Molecular docking studies further support their potential as bioactive compounds, indicating a method for the in silico screening of these substances for pharmaceutical applications (Khumar, Ezhilarasi, & Prabha, 2018).
Antimicrobial and Antituberculosis Activity
Similarly, the synthesis of thiazole derivatives and their evaluation for antimicrobial activities suggest a wide application in drug discovery, particularly for combating microbial infections. These studies reveal how chemical modifications can influence the antimicrobial efficacy of synthesized compounds, offering insights into the design of new antimicrobials (Wanjari, 2020). Additionally, certain heteroarylthioquinoline derivatives have been found to exhibit potent in vitro antituberculosis activity, highlighting their potential in developing new treatments for tuberculosis (Chitra et al., 2011).
Synthesis and Characterization of Heterocyclic Compounds
The research into the synthesis of various heterocyclic compounds, including those involving morpholin-4-yl groups, provides a foundation for the development of novel therapeutic agents. Techniques such as microwave-assisted synthesis have been employed to efficiently produce Mannich bases of 4-hydroxyacetophenone derivatives, underscoring the importance of innovative synthetic methods in medicinal chemistry (Aljohani et al., 2019).
Enantioselective Synthesis and Biological Evaluation
Catalytic enantioselective synthesis has been applied to create morpholinone derivatives, emphasizing the role of stereochemistry in the pharmacological activity of compounds. This approach facilitates the development of chiral pharmaceuticals with improved efficacy and safety profiles (He et al., 2021).
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-14-18(15(2)24)26-19(21-17-6-4-16(20)5-7-17)23(14)9-3-8-22-10-12-25-13-11-22/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLDENHIFHXXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=C(C=C2)Cl)N1CCCN3CCOCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
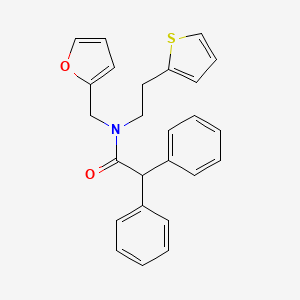
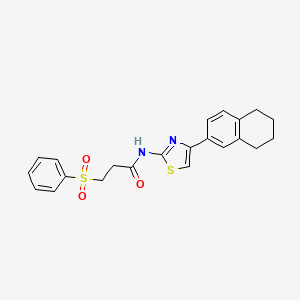
![3-[1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2439939.png)
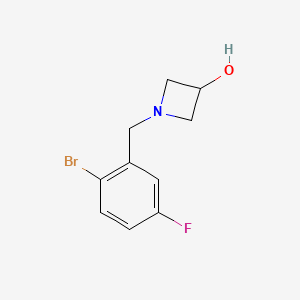
![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)
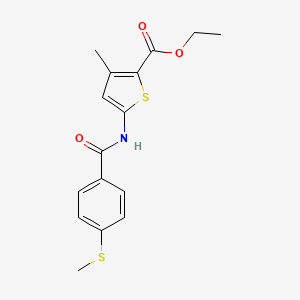
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)
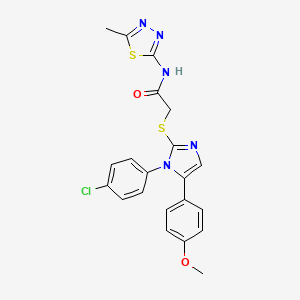


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2439951.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2439952.png)

